N2-Isopropylpyridine-2,5-diamine hydrochloride

Description

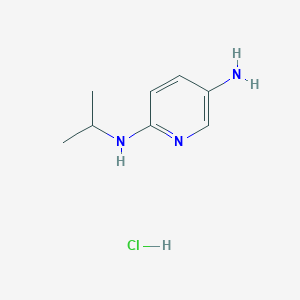

N2-Isopropylpyridine-2,5-diamine hydrochloride is a substituted pyridine derivative featuring an isopropyl group at the N2 position and an amine group at the 5-position of the pyridine ring, with a hydrochloride counterion. This compound is structurally related to pharmacologically active diamines and may serve as a precursor in organic synthesis or medicinal chemistry.

Properties

Molecular Formula |

C8H14ClN3 |

|---|---|

Molecular Weight |

187.67 g/mol |

IUPAC Name |

2-N-propan-2-ylpyridine-2,5-diamine;hydrochloride |

InChI |

InChI=1S/C8H13N3.ClH/c1-6(2)11-8-4-3-7(9)5-10-8;/h3-6H,9H2,1-2H3,(H,10,11);1H |

InChI Key |

JCRKXUHKTYCTLH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=NC=C(C=C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Isopropylpyridine-2,5-diamine hydrochloride typically involves the reaction of pyridine derivatives with isopropylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through crystallization or other separation techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and may include additional steps for purification and quality control to ensure the compound meets the required specifications for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

N2-Isopropylpyridine-2,5-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N2-Isopropylpyridine-2,5-diamine N-oxide, while reduction may produce N2-Isopropylpyridine-2,5-diamine.

Scientific Research Applications

N2-Isopropylpyridine-2,5-diamine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-Isopropylpyridine-2,5-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine-2,5-diamine Derivatives

Key Observations:

However, its discontinued status suggests challenges in synthesis or commercial viability . N2,N2-Dimethylpyridine-2,5-diamine HCl is restricted to industrial use, indicating higher stability or specialized reactivity compared to the isopropyl variant .

Safety and Regulatory Status: None of the compounds in Table 1 have comprehensive hazard classifications. The dimethyl derivative lacks labeling for health or environmental risks, whereas the diaminopentanamide analog explicitly warns against inhalation or contact due to untested toxicity . The phenyl-substituted analogue was registered in 2018 under EU regulations but lacks publicly available safety data .

Biological Activity

N2-Isopropylpyridine-2,5-diamine hydrochloride is a synthetic compound with significant potential in medicinal chemistry and biochemistry. Its biological activities have been explored in various studies, revealing promising applications in antimicrobial and anticancer therapies. This article provides a detailed examination of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an isopropyl group and two amine functionalities. The molecular formula is , and its molecular weight is approximately 187.67 g/mol. The presence of amine groups contributes to its reactivity, making it suitable for various chemical transformations and biological interactions.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. Research has indicated its effectiveness against a range of bacterial strains, potentially positioning it as a candidate for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of intrinsic pathways and modulation of cell cycle regulators.

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Bacterial strains | Growth inhibition | |

| Anticancer | Cancer cell lines | Proliferation inhibition |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It has been shown to bind to certain receptors, potentially modulating signal transduction pathways critical for cell survival and proliferation.

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains evaluated the antimicrobial efficacy of this compound. The compound was tested against Gram-positive and Gram-negative bacteria using standard agar diffusion methods. Results indicated significant inhibition zones compared to control groups.

Study 2: Anticancer Effects

In another study focusing on cancer cell lines, this compound was administered in varying concentrations to assess its cytotoxic effects. Flow cytometry analysis revealed a dose-dependent increase in apoptotic cells, confirming its potential as an anticancer agent.

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Specific areas for future investigation include:

- In vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.

- Combination Therapies : Investigating synergistic effects with existing antimicrobial or anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.